(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Overview
Description
(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound with the chemical formula C20H22BNO7. It is a white solid that is stable at room temperature and is commonly used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various organic compounds
Mode of Action
Similar compounds have been synthesized through nucleophilic and amidation reactions . These reactions suggest that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been used in various biological and chemical processes
Result of Action
Similar compounds have been used in various biological and chemical processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid 4-nitro-phenyl ester
Preparation Methods
The synthesis of (4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves organic chemical synthesis techniques. The process is complex and requires precise reaction conditions. One common method involves the reaction of 4-nitrophenol with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate under controlled conditions
Chemical Reactions Analysis
(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is widely used in scientific research, particularly in organic chemistry. It serves as an intermediate in the synthesis of various organic compounds. In biology and medicine, it may be used in the development of pharmaceuticals and other bioactive molecules. In the industry, it is used in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its specific structure and reactivity. Similar compounds include:
- Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methyl ester
- Carbamic acid, N-[5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester These compounds share similar structural features but differ in their specific functional groups and reactivity, making them suitable for different applications .
Properties
IUPAC Name |
(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O6/c1-18(2)19(3,4)28-20(27-18)13-5-7-14(8-6-13)21-17(23)26-16-11-9-15(10-12-16)22(24)25/h5-12H,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHABNVLSYBCQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134926 | |
Record name | 4-Nitrophenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957198-19-5 | |
Record name | 4-Nitrophenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957198-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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